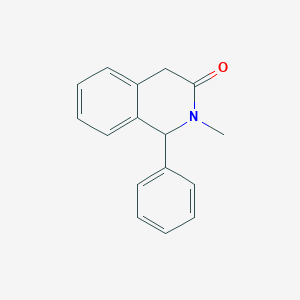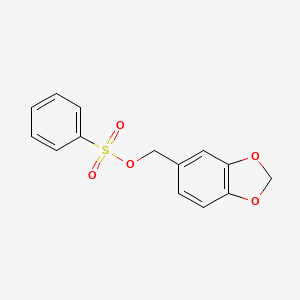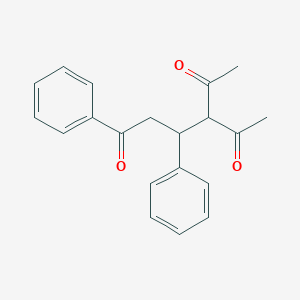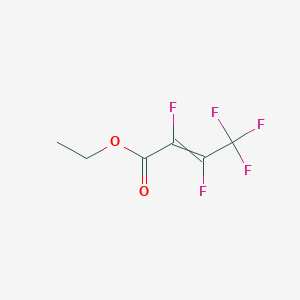
Distibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distibane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of antimony atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Distibane can be synthesized through a series of redox reactions. One common method involves the oxidation of a precursor compound, such as a bisstibane, followed by a reduction step. For example, the oxidation of a bisstibane with a suitable oxidizing agent, such as [Fc][BArF] (BArF = B(C6F5)4), yields a stibane-coordinated stibenium cation. Subsequent reduction of this cation with potassium graphite (KC8) results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar redox reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as single-crystal X-ray diffraction (sc-XRD) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and confirm the structure of the synthesized this compound .
Chemical Reactions Analysis
Types of Reactions
Distibane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form stibenium cations.
Reduction: Reduction of stibenium cations yields this compound.
Cycloaddition: This compound can participate in cycloaddition reactions with diazomethanes and azides to form distibiranes and azadistibiranes.
Common Reagents and Conditions
Oxidizing Agents: [Fc][BArF] is commonly used for the oxidation of bisstibane to stibenium cations.
Reducing Agents: Potassium graphite (KC8) is used for the reduction of stibenium cations to this compound.
Cycloaddition Reagents: Diazomethanes and azides are used in cycloaddition reactions with this compound.
Major Products Formed
Stibenium Cations: Formed during the oxidation of bisstibane.
This compound: Formed during the reduction of stibenium cations.
Distibiranes and Azadistibiranes: Formed during cycloaddition reactions with diazomethanes and azides.
Scientific Research Applications
Distibane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organoantimony compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of distibane involves its ability to undergo redox reactions and form stable complexes with other molecules. The molecular targets and pathways involved in its action are primarily related to its redox behavior and donor-acceptor interactions. This compound can coordinate with various ligands, forming stable complexes that can participate in further chemical transformations .
Comparison with Similar Compounds
Distibane can be compared with other similar compounds, such as:
Bisstibane: A precursor to this compound, which undergoes oxidation and reduction to form this compound.
Distibiranes: Formed through cycloaddition reactions with this compound.
Azadistibiranes: Formed through cycloaddition reactions with this compound and azides.
This compound is unique due to its specific redox behavior and ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
14939-42-5 |
|---|---|
Molecular Formula |
H4Sb2 |
Molecular Weight |
247.55 g/mol |
InChI |
InChI=1S/2Sb.4H |
InChI Key |
FMBZMVISYSZRSF-UHFFFAOYSA-N |
Canonical SMILES |
[SbH2].[SbH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)





![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)




![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

